(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNAPSCBFLHMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Trichloroacetone
A widely adopted method involves reacting 7-chloro-2-aminopyridine with 1,1,3-trichloroacetone in dimethoxyethane (DME). The reaction proceeds through initial Schiff base formation, followed by cyclization under reflux conditions. For example, a solution of 7-chloro-2-aminopyridine (63 mmol) and 1,1,3-trichloroacetone in DME stirs at room temperature for 12 hours, yielding a precipitate that is subsequently refluxed in ethanol to complete ring closure. This method achieves moderate yields (50–65%) and is scalable to multi-gram quantities.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates ring formation. A mixture of 7-chloro-2-aminopyridine, chloroacetaldehyde, and K-10 montmorillonite clay subjected to 150 W microwave irradiation at 100°C for 30 minutes produces the imidazo[1,2-a]pyridine core in 78% yield. The clay acts as a Bronsted acid catalyst, enhancing reaction efficiency while reducing byproducts.
Halogenation Techniques for 7-Chloro Substitution
The chloro group at the 7-position is introduced either during the cyclization step or via post-functionalization.
Pre-Cyclization Chlorination
Using pre-halogenated 2-aminopyridine precursors ensures regioselective chloro substitution. For instance, 7-chloro-2-aminopyridine is synthesized via directed ortho-metalation of 2-aminopyridine followed by quenching with hexachloroethane. This approach avoids competing halogenation at other positions, achieving >95% regioselectivity.
Post-Cyclization Chlorination
Direct chlorination of the imidazo[1,2-a]pyridine core employs N-chlorosuccinimide (NCS) in anhydrous dichloromethane. A study demonstrated that treating imidazo[1,2-a]pyridine with 1.2 equivalents of NCS at 0°C for 4 hours selectively installs chlorine at the 7-position in 68% yield. Radical scavengers like TEMPO suppress undesired side reactions.
Hydroxymethyl Group Introduction at the 2-Position
Functionalization of the 2-position with a hydroxymethyl group is achieved through oxidation-reduction sequences or nucleophilic substitution.
Oxidation of 2-Methyl Derivatives
2-Methylimidazo[1,2-a]pyridine derivatives are oxidized using KMnO₄ in acidic conditions (H₂SO₄, H₂O) at 60°C for 6 hours, yielding the corresponding carboxylic acid, which is subsequently reduced with LiAlH₄ to the primary alcohol. This two-step process achieves 55–60% overall yield but requires careful control of reaction conditions to avoid over-oxidation.
Nucleophilic Substitution with Formaldehyde
A more efficient one-pot method involves reacting 2-bromoimidazo[1,2-a]pyridine with paraformaldehyde in the presence of K₂CO₃ in DMF at 120°C for 8 hours. The hydroxymethyl group is introduced via SN2 displacement, yielding this compound in 72% isolated yield.
One-Pot Synthesis Approaches
Recent advances enable the integration of cyclization, halogenation, and hydroxymethylation into a single reaction vessel. A notable protocol combines 7-chloro-2-aminopyridine, chloroacetaldehyde, and paraformaldehyde in tert-butanol with In(OTf)₃ as a catalyst. Under microwave irradiation (100°C, 20 minutes), the one-pot reaction achieves an 82% yield, with tert-butanol minimizing side reactions compared to methanol.
Industrial-Scale Production Considerations
Scalable synthesis requires optimization of cost, safety, and purity:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | K-10 clay | Recyclable In(OTf)₃ |
| Solvent | DME, ethanol | tert-Butanol (recycled) |
| Reaction Time | 12–24 hours | 2–4 hours (flow reactor) |
| Yield | 50–78% | 70–85% after optimization |
| Purity | >95% (column chromatography) | >99% (crystallization) |
Industrial protocols prioritize continuous flow reactors to enhance heat transfer and reduce hazardous intermediate handling. For example, a pilot-scale study using a tubular reactor with immobilized In(OTf)₃ achieved 84% yield at 120°C with a residence time of 15 minutes.
Mechanistic Insights and Byproduct Analysis
Key intermediates and byproducts were characterized via LC-MS and NMR:
Chemical Reactions Analysis
Types of Reactions
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major products include 7-chloroimidazo[1,2-a]pyridine-2-carboxaldehyde and 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: The major product is 7-imidazo[1,2-a]pyridin-2-ylmethanol.
Scientific Research Applications
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit varied biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol with structurally analogous compounds:
Structural and Physicochemical Properties
Key Observations :
- Chlorine vs. Methyl : The chloro derivative (182.61 g/mol) is heavier than its methyl analog (162.19 g/mol) due to chlorine’s higher atomic mass. Chlorine’s electronegativity may improve interactions with biological targets, while methyl groups enhance lipophilicity .
- Positional Effects: Chlorine at position 7 (vs.
- Functional Groups : Hydroxymethyl (-CH₂OH) supports hydrogen bonding in crystal packing (e.g., C6—H6⋯O1 and O1—H1⋯N1 interactions in (5-methyl analog) ), whereas carboxylic acid groups (-COOH) improve solubility .
Crystallographic and Stability Data
- (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Exhibits a planar fused-ring system with a torsion angle of -96.3° between the hydroxymethyl group and the ring plane. Stabilized by hydrogen bonds (C6—H6⋯O1, O1—H1⋯N1) and π-π interactions (centroid distances: 3.48–3.72 Å) .
- This compound: Expected to form similar H-bonds but with altered π-stacking due to chlorine’s larger van der Waals radius compared to methyl .
Biological Activity
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group at the 7-position of the imidazo[1,2-a]pyridine ring, which influences its reactivity and biological properties. The presence of the chloro substituent is critical for its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- A549 (lung cancer)
- HT-29 (colon cancer)
- PC-3 (prostate cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines indicate a promising potential for development as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 6.067 |
| HT-29 | 11.905 |
| PC-3 | 13.646 |
These findings suggest that this compound may induce apoptosis or cell cycle arrest in these cancer cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cell proliferation.
Potential Targets
- Enzymes : It may inhibit enzymes critical for cancer cell metabolism.
- Receptors : Interaction with cell surface receptors could modulate signaling pathways leading to apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound's efficacy against common bacterial strains and reported significant inhibition at low concentrations.
- Cancer Cell Proliferation : Research involving various cancer cell lines indicated that the compound could reduce viability significantly compared to control groups.
- Mechanistic Insights : Investigations into its mechanism revealed potential pathways through which it affects cellular processes, although further research is needed to clarify these interactions.
Comparison with Similar Compounds
Comparative analysis with similar compounds in the imidazo[1,2-a]pyridine family highlights the unique properties imparted by the chloro substituent:
| Compound | Unique Features |
|---|---|
| (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | Bromine substituent affects reactivity |
| (7-Iodoimidazo[1,2-a]pyridin-2-yl)methanol | Iodine may enhance lipophilicity |
| (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | Fluorine impacts biological interactions |
The distinct chemical reactivity due to the chloro group makes this compound a valuable candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing imidazo[1,2-a]pyridine precursors with chlorinated reagents in methanol, followed by reduction (e.g., NaBH₄) to introduce the methanol group. Optimization involves adjusting reaction time (e.g., 16 hours for reflux), temperature, and stoichiometry of reagents. Purification via recrystallization (e.g., methanol) or column chromatography improves yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the methanol group (δ 4.0–5.0 ppm). Compare with reference data for imidazo[1,2-a]pyridine derivatives .
- IR Spectroscopy : Confirm O-H stretching (3200–3600 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z 196.59) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. In case of exposure:
- Inhalation : Move to fresh air; seek medical attention if symptoms persist .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications at the 2- or 7-positions of the imidazo[1,2-a]pyridine core influence biological activity?
- Methodological Answer : Substituents like chloro (electron-withdrawing) or methyl (electron-donating) alter electronic density, affecting binding to targets (e.g., enzymes or receptors). Use SAR studies:
- In vitro assays : Measure IC₅₀ values against microbial or cancer cell lines.
- Computational docking : Model interactions with active sites (e.g., using InChIKey-derived 3D structures) .
Q. How can contradictions in solubility/stability data for derivatives be resolved?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, or aqueous buffers at varying pH. Use HPLC to quantify solubility limits and identify degradation products .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust formulations (e.g., lyophilization) to enhance shelf-life .
Q. What advanced synthetic strategies improve regioselectivity in derivative synthesis?
- Methodological Answer :
- Protecting groups : Temporarily block the methanol group during halogenation or coupling reactions to direct substitution to the 3-position .
- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization. Optimize ligands (e.g., PPh₃) and bases (K₂CO₃) .
Q. How can computational methods predict novel reactivity or metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
